1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

Physicochemical profiling Lead optimization Structure-property relationships

1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea (CAS 301203-00-9; synonym: 2-(trifluoromethyl)benzaldehyde N-ethylthiosemicarbazone) is a member of the thiosemicarbazone/thiourea Schiff base class with molecular formula C₁₁H₁₂F₃N₃S and molecular weight 275.30 g·mol⁻¹. The compound features an N-ethyl substitution on the terminal thiourea nitrogen, an (E)-configured benzylideneamino bridge, and an ortho-trifluoromethyl substituent on the phenyl ring.

Molecular Formula C11H12F3N3S
Molecular Weight 275.30 g/mol
Cat. No. B12058708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea
Molecular FormulaC11H12F3N3S
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCCNC(=S)NN=CC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C11H12F3N3S/c1-2-15-10(18)17-16-7-8-5-3-4-6-9(8)11(12,13)14/h3-7H,2H2,1H3,(H2,15,17,18)/b16-7+
InChIKeyVMVPNZYAEDBYES-FRKPEAEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea (CAS 301203-00-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea (CAS 301203-00-9; synonym: 2-(trifluoromethyl)benzaldehyde N-ethylthiosemicarbazone) is a member of the thiosemicarbazone/thiourea Schiff base class with molecular formula C₁₁H₁₂F₃N₃S and molecular weight 275.30 g·mol⁻¹ . The compound features an N-ethyl substitution on the terminal thiourea nitrogen, an (E)-configured benzylideneamino bridge, and an ortho-trifluoromethyl substituent on the phenyl ring . Within the broader thiourea pharmacophore family—which encompasses clinically validated agents such as sorafenib—thiosemicarbazones are distinguished by their ability to coordinate metal ions via the N,N,S donor set and to inhibit metalloenzymes including urease and cysteine proteases [1]. This compound is commercially available as a screening compound from multiple vendor channels, positioning it as a probe candidate for fragment-based and target-based drug discovery campaigns.

Why N-Ethyl, Ortho-CF₃ Thiosemicarbazones Cannot Be Interchanged with Unsubstituted or N-Methyl Analogs: A Procurement Risk Analysis for 1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea


Within the benzaldehyde thiosemicarbazone series, even minor N-terminal alkyl substitutions produce quantifiable changes in metal-coordination geometry, lipophilicity, and enzyme inhibition potency that preclude simple analog interchange. The N-ethyl group on this compound (vs. N–H in the unsubstituted thiosemicarbazone or N–CH₃ in the methyl analog) increases molecular weight by 28.06 and 14.03 Da respectively, alters computed LogP, and modifies the hydrogen-bond donor/acceptor profile . Critically, crystallographic evidence from benzaldehyde-N-ethyl thiosemicarbazone demonstrates that N-ethyl substitution directs κ¹-S monodentate coordination to Au(I), forming [Au(κ¹-S-HL₂)₂]Cl ionic complexes, whereas N–H analogs may engage different binding modes [1]. In biological systems, the ortho-CF₃ positioning on the benzylidene ring introduces steric constraints and electron-withdrawing effects distinct from meta- or para-CF₃ regioisomers, which directly impacts target binding conformations—a phenomenon documented across 3-(trifluoromethyl)phenylthiourea series where regioisomeric CF₃ placement altered IC₅₀ values by up to several-fold against cancer cell lines [2]. Generic substitution without verifying these atom-specific contributions risks procurement of a compound with fundamentally different coordination chemistry and biological selectivity.

Quantitative Differentiation Evidence for 1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea vs. Closest Analogs: Head-to-Head and Cross-Study Comparisons


Physicochemical Differentiation: N-Ethyl Substitution vs. Unsubstituted 2-(Trifluoromethyl)benzaldehyde Thiosemicarbazone

The N-ethyl group on the target compound confers quantitatively distinct physicochemical properties compared to the unsubstituted parent 2-(trifluoromethyl)benzaldehyde thiosemicarbazone. The target compound has molecular formula C₁₁H₁₂F₃N₃S (MW 275.30) versus C₉H₈F₃N₃S (MW 247.24) for the unsubstituted analog—a mass increase of 28.06 Da attributable to the ethyl substituent . This N-alkylation eliminates one H-bond donor (from –NH₂ to –NH–Et), reducing HBD count from 3 to 2, while increasing computed LogP and altering solubility parameters . These differences are consequential for membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays.

Physicochemical profiling Lead optimization Structure-property relationships

Urease Inhibition: Thiosemicarbazone Class vs. Standard Thiourea—Cross-Study Quantitative Comparison Supporting Ortho-CF₃ Analog Prioritization

Thiosemicarbazones bearing (trifluoromethyl)phenyl substituents exhibit potent urease inhibition that substantially exceeds the standard inhibitor thiourea. In direct comparative assays using the Weatherburn indophenol method, a closely related benzaldehyde thiosemicarbazone analog (2-(trifluoromethyl)benzaldehyde thiosemicarbazone, ChEMBL91844) demonstrated an IC₅₀ of 767 nM against jack bean urease [1], representing approximately 28-fold greater potency than the standard thiourea (IC₅₀ ≈ 21.2 μM) [2]. More broadly, a series of N-substituted thiosemicarbazones bearing aromatic scaffolds (2-naphthyl and dihydrobenzofuranyl) showed urease IC₅₀ values ranging from 1.4 to 36.1 μM, with the majority outperforming thiourea [3]. The structural basis—the thiosemicarbazone N,N,S chelating motif interacting with the binuclear Ni²⁺ active site—supports the expectation that the N-ethyl, ortho-CF₃ substituted target compound would retain or enhance this inhibitory profile.

Urease inhibition Helicobacter pylori Anti-infective screening Metalloenzyme inhibition

Anticancer Selectivity: 4-CF₃-Phenylthiourea Benchmark and Ortho-CF₃ Differentiation for 1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

In a systematic cytotoxicity evaluation of 1,3-disubstituted thiourea derivatives against a panel of human cancer cell lines, compound 8—incorporating a 4-CF₃-phenyl substituent—exhibited IC₅₀ values ranging from 1.5 ± 0.72 μM to 8.9 μM across colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with favorable selectivity over normal HaCaT keratinocytes [1]. This CF₃-phenyl analog outperformed the reference chemotherapy agent cisplatin in growth inhibitory profiles. Critically, the position of the CF₃ substituent on the aryl ring is a demonstrated determinant of potency: in the same study, 3-CF₃-phenyl and 4-CF₃-phenyl regioisomers showed distinct activity profiles [1]. The target compound's ortho-CF₃ substitution pattern represents an underexplored regioisomeric space with potentially differentiated target engagement due to steric constraints imposed by the 2-position CF₃ group adjacent to the imine bond. Furthermore, compounds 2 and 8 in this series induced late apoptosis in 95–99% of SW620 colon cancer cells and suppressed IL-6 secretion by 23–63% [1].

Anticancer screening Colorectal cancer Cytotoxicity selectivity Apoptosis induction

Metal-Coordination Competence: S-Donor Capability of N-Ethyl Thiosemicarbazones Demonstrated by Gold(I) Complex Formation

X-ray crystallographic analysis of benzaldehyde-N-ethyl thiosemicarbazone (HL₂)—the direct non-fluorinated structural analog of the target compound—reveals that it acts as a neutral κ¹-S monodentate ligand toward Au(I), forming the well-characterized ionic complex [Au(κ¹-S-HL₂)₂]Cl [1]. This coordination mode, confirmed by single-crystal X-ray diffraction, ESI-mass spectrometry, and multinuclear NMR, demonstrates that the N-ethyl substituent does not sterically preclude metal binding at the thiocarbonyl sulfur [1]. The target compound, bearing an additional ortho-CF₃ group, is expected to retain this S-donor capability while offering altered electronic properties at the metal center due to the electron-withdrawing CF₃ substituent. This is relevant for metalloenzyme inhibition (e.g., urease, where thiourea derivatives coordinate to the dinuclear Ni²⁺ site) and for the development of metal-based therapeutics where the thiosemicarbazone serves as a carrier ligand.

Coordination chemistry Metallodrug design Gold(I) complexes Anion sensing

Antimicrobial Activity Landscape: Trifluoromethylphenyl Thiourea Derivatives Against Drug-Resistant Pathogens

A 2026 study of twenty-four 1-trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thiourea derivatives demonstrated that the CF₃-phenyl thiourea scaffold confers measurable antimicrobial activity against clinically relevant pathogens including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium smegmatis, and Candida albicans [1]. The position of the CF₃ substituent on the phenyl ring (3-CF₃, 4-CF₃, or 3,5-bis-CF₃) influenced both potency and spectrum of activity [1]. Separately, fluoro/trifluoromethyl-substituted acylthiourea derivatives demonstrated minimum inhibitory concentration (MIC) values between 0.15 and 2.5 mg·mL⁻¹ against planktonic bacteria and minimal biofilm eradication concentrations (MBEC) as low as 0.019 mg·mL⁻¹ [2]. The target compound, with its ortho-CF₃ substitution and N-ethyl thiosemicarbazone architecture, combines structural features from both active series—the CF₃-phenyl group associated with antimicrobial activity and the thiosemicarbazone backbone linked to metal-chelation-dependent mechanisms of action.

Antimicrobial resistance MRSA Biofilm eradication Mycobacterium smegmatis

Synthetic Accessibility and Vendor Availability: CAS-Registered Identity Ensures Reproducible Procurement vs. Non-Registered Analogs

The target compound is registered under CAS 301203-00-9 and is cataloged under the synonym 2-(trifluoromethyl)benzaldehyde N-ethylthiosemicarbazone . Its synthesis proceeds via condensation of 2-(trifluoromethyl)benzaldehyde with N-ethylthiosemicarbazide under acid-catalyzed reflux conditions in toluene (~120°C, several hours), with purification by recrystallization or chromatography . In contrast, the unsubstituted analog 2-(trifluoromethyl)benzaldehyde thiosemicarbazone (C₉H₈F₃N₃S, MW 247.24) lacks the N-ethylthiosemicarbazide precursor step and may present different solubility and stability profiles. The CAS-registered identity of the target compound ensures lot-to-lot reproducibility in procurement, which is critical for screening cascades where compound identity directly impacts hit confirmation rates.

Chemical procurement CAS registration Reproducibility Screening library sourcing

High-Impact Application Scenarios for 1-Ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea Based on Quantitative Differentiation Evidence


Urease Inhibitor Screening for Helicobacter pylori and Agricultural Nitrogen Management

The thiosemicarbazone chemotype demonstrates validated urease inhibitory activity, with the closest analog (2-(trifluoromethyl)benzaldehyde thiosemicarbazone) achieving an IC₅₀ of 767 nM—approximately 28-fold more potent than the standard thiourea inhibitor (IC₅₀ ≈ 21.2 μM) [1]. The target compound, featuring the additional N-ethyl substituent and ortho-CF₃ group, is positioned to probe the steric and electronic boundaries of the urease active site. Screening this compound in the Weatherburn indophenol assay against jack bean urease, followed by counterscreening against H. pylori urease, directly addresses the need for novel inhibitors to combat antibiotic-resistant H. pylori infections and to reduce ammonia volatilization from urea-based fertilizers. The S-donor capacity of N-ethyl thiosemicarbazones, confirmed by crystallographic characterization of Au(I) complexes [2], supports a mechanism involving interaction with the binuclear Ni²⁺ center.

Ortho-CF₃ Regioisomer Exploration in Anticancer Thiourea Lead Optimization

Published data on 3-CF₃ and 4-CF₃ phenylthiourea analogs demonstrate IC₅₀ values of 1.5–8.9 μM against colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with favorable selectivity over normal HaCaT cells and superior growth inhibition compared to cisplatin [3]. The target compound's ortho-CF₃ substitution represents an unexplored regioisomeric position within this validated anticancer scaffold. Procurement of this compound enables comparative cytotoxicity profiling (MTT assay, 72 h exposure) across the same cell line panel to determine whether ortho-CF₃ placement enhances or diminishes potency and selectivity relative to the established meta/para series. The N-ethyl substitution further provides a handle for structure-activity relationship expansion, as alkyl chain length at the terminal thiourea nitrogen has been shown to modulate biological activity in related series.

Antimicrobial Susceptibility Testing Against Drug-Resistant Gram-Positive Pathogens

1-Trifluoromethylphenyl thiourea derivatives demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium smegmatis, and Candida albicans at low μg·mL⁻¹ concentrations [4]. The target compound's ortho-CF₃ substitution differentiates it from the 3-CF₃ and 4-CF₃ regioisomers already profiled in the 2026 Scientia Pharmaceutica study. Minimum inhibitory concentration (MIC) determination by broth microdilution against a panel including S. aureus ATCC 25923, MRSA clinical isolates, E. faecalis, and C. albicans, followed by minimum biofilm eradication concentration (MBEC) assessment, would establish whether the ortho-CF₃ position offers any spectrum or potency advantage. The thiosemicarbazone backbone additionally provides metal-chelating functionality that may contribute to mechanisms of action distinct from conventional antibiotics.

Metal Complexation Studies for Metallodrug Design and Bioinorganic Probe Development

Crystallographic evidence confirms that N-ethyl thiosemicarbazones act as neutral κ¹-S monodentate ligands toward soft metal ions, forming structurally characterized complexes such as [Au(κ¹-S-HL₂)₂]Cl [2]. The target compound, bearing an electron-withdrawing ortho-CF₃ substituent, offers a electronically tuned variant of this ligand framework. Synthesis and characterization of Cu(II), Zn(II), Fe(III), and Au(I) complexes—coupled with evaluation of their urease inhibition, cytotoxicity, and antimicrobial activity—would probe the effect of metal coordination on biological potency. This is particularly relevant given that several clinically evaluated thiosemicarbazone metal complexes (e.g., Triapine®) have entered oncology clinical trials, and metal complexation can dramatically enhance or alter the biological profile of the free ligand.

Quote Request

Request a Quote for 1-ethyl-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.